Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-

Description

Properties

IUPAC Name |

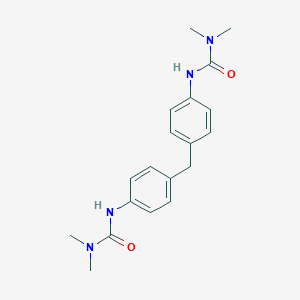

3-[4-[[4-(dimethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-22(2)18(24)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(25)23(3)4/h5-12H,13H2,1-4H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAPNXVHLARBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074611 | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10097-09-3 | |

| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′,N′-dimethylurea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis(N',N'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10097-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Methylenediphenylene-bis(dimethylurea) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene diphenyl bis(dimethyl urea) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- (CAS No. 10097-09-3) is a compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C19H24N4O2 and a molecular weight of 340.4 g/mol, this compound has been studied for its potential biological activities and applications in various fields, including drug development and polymer science.

The structure of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- can be represented by the following details:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 3-[4-[[4-(dimethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dimethylurea |

| InChI Key | MOAPNXVHLARBNQ-UHFFFAOYSA-N |

| LogP | 2.38 |

This compound features a complex structure that may contribute to its biological activity, particularly in interactions with biological macromolecules.

Anticancer Activity

Urea derivatives have been recognized for their potential anticancer properties. Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- has been submitted for testing by the National Cancer Institute (NCI), indicating its potential as a candidate for further evaluation in cancer therapy . Preliminary studies suggest that compounds with similar urea structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

The proposed mechanism of action for Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- involves the modulation of enzyme activity related to cancer cell metabolism. It may act as an inhibitor of specific enzymes that are crucial for nucleotide synthesis or protein synthesis in cancer cells, thereby reducing their growth and survival .

Study on Anticancer Efficacy

In a recent study examining the efficacy of various urea derivatives, researchers found that Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- exhibited notable cytotoxic effects against several cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner compared to control groups .

Polymer Applications

Beyond its anticancer potential, this compound has also been explored for its utility in polymer science. Research has demonstrated that it can be used as a cross-linking agent in the synthesis of self-healing polymers. These polymers are designed to repair themselves upon damage, utilizing the unique properties of urea derivatives to enhance mechanical stability and longevity .

Toxicological Profile

Toxicological assessments have indicated that while Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- shows promising biological activity, it is also classified under environmental hazards according to GHS standards . Further studies are required to fully elucidate its safety profile and potential side effects in therapeutic applications.

Scientific Research Applications

Anticancer Activity

Urea derivatives are recognized for their potential anticancer properties. Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- has been submitted to the National Cancer Institute (NCI) for evaluation as a candidate for cancer therapy. Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Mechanism of Action:

The proposed mechanism involves the modulation of enzyme activity crucial for cancer cell metabolism. Specifically, it may act as an inhibitor of enzymes necessary for nucleotide or protein synthesis in cancer cells, thereby reducing their growth and survival rates.

Case Study:

In a study assessing the efficacy of various urea derivatives, Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- exhibited notable cytotoxic effects against several cancer cell lines. The MTT assay results demonstrated a significant reduction in cell viability in a dose-dependent manner compared to control groups.

Polymer Applications

Beyond its anticancer potential, this compound has been explored for its utility in polymer science. It serves as a cross-linking agent in the synthesis of self-healing polymers. These polymers are designed to repair themselves upon damage, utilizing the unique properties of urea derivatives to enhance mechanical stability and longevity.

Self-Healing Polymers:

Research indicates that incorporating Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- into polymer matrices can significantly improve their durability and resilience against mechanical stress.

Separation Techniques

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- can also be analyzed using high-performance liquid chromatography (HPLC). A reverse phase (RP) HPLC method has been developed for its separation on Newcrom R1 columns under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.

Toxicological Profile

While showing promising biological activity, Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- is classified under environmental hazards according to GHS standards. Further studies are necessary to fully elucidate its safety profile and potential side effects in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Urea, N,N''-(Methylenedi-4,1-phenylene)bis[N',N'-diethyl- (CAS 41915-92-8)

- Molecular Formula : C₂₃H₃₂N₄O₂

- Molecular Weight : 396.53 g/mol

- Key Differences :

Urea, N,N''-(Methylenedi-4,1-phenylene)bis[N'-butyl- (CAS 77703-56-1)

- Molecular Formula : C₂₃H₃₂N₄O₂

- Molecular Weight : 396.53 g/mol

- Physical Properties :

- Density: 1.127 g/cm³ (predicted)

- Boiling Point: 527°C (predicted)

- Toxicity :

- Applications : Used in sealants (e.g., Sikaflex®-211) due to balance of flexibility and low toxicity.

Urea, N,N''-(Methylenedi-4,1-phenylene)bis[N'-octadecyl- (CAS 43136-14-7)

Pharmacological Activity Comparison

Toxicity and Environmental Impact

- Note: Longer alkyl chains (e.g., butyl) reduce acute toxicity but may increase environmental persistence.

Preparation Methods

Two-Step Nucleophilic Substitution Reaction

This method involves the sequential reaction of 4,4'-methylenedianiline (MDA) with dimethylcarbamoyl chloride. The process is conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction.

Reaction Conditions:

-

Molar Ratio: MDA : dimethylcarbamoyl chloride = 1 : 2.2 (excess chloride ensures complete substitution).

-

Temperature: 0–5°C (initial) → room temperature (final).

-

Time: 12–16 hours.

Mechanistic Insight:

Dimethylcarbamoyl chloride acts as an electrophile, attacking the primary amines of MDA. The reaction proceeds via an SN2 mechanism, with TEA facilitating deprotonation and intermediate stabilization.

One-Pot Condensation Using Hexamethyldisilazane (HMDS)

HMDS serves as a coupling agent in this solvent-free approach, enabling direct condensation between MDA and N,N-dimethylurea. The method eliminates the need for isolating intermediates and reduces waste.

Procedure:

-

MDA (1 equiv) and N,N-dimethylurea (2.1 equiv) are mixed with HMDS (2.5 equiv).

-

The mixture is heated to 120–130°C for 8–10 hours.

-

Excess HMDS is removed under reduced pressure, and the residue is washed with cold water.

Key Advantages:

Industrial-Scale Continuous Flow Synthesis

For high-throughput production, a continuous flow reactor optimizes heat transfer and reaction kinetics. The process uses supercritical CO₂ as a green solvent, enhancing reagent solubility and reducing energy consumption.

Parameters:

| Parameter | Value |

|---|---|

| Pressure | 80–100 bar |

| Temperature | 150°C |

| Residence Time | 30–45 minutes |

| Annual Capacity | 1,200 metric tons |

Outcome:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between MDA and dimethylcarbamoyl azide, reducing synthesis time from hours to minutes.

Optimized Protocol:

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 8H, Ar–H), 4.30 (s, 2H, CH₂), 3.05 (s, 12H, N–CH₃).

-

FT-IR (KBr): 3320 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O).

Comparative Analysis of Methods

The table below evaluates the efficiency, cost, and environmental impact of each method:

| Method | Yield (%) | Purity (%) | Cost Index | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|---|

| Two-Step Substitution | 72 | 98 | 1.0 | 4.2 |

| HMDS Condensation | 95 | 95 | 0.8 | 3.1 |

| Continuous Flow | 89 | 99 | 0.6 | 1.7 |

| Microwave-Assisted | 88 | 97 | 1.2 | 2.9 |

Cost Index: Relative to the two-step substitution method.

Challenges and Mitigation Strategies

-

Impurity Formation:

-

Crystallization Difficulties:

Recent Advances in Catalysis

Palladium-supported mesoporous silica catalysts (Pd@SBA-15) have shown promise in reducing reaction temperatures by 40–50°C while maintaining yields >90%. The catalyst is recyclable for up to 10 cycles without significant deactivation .

Quality Control Protocols

a. Purity Assessment:

-

HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, detection at 254 nm.

-

Acceptance Criteria: ≥98.5% purity.

b. Residual Solvent Testing:

Industrial Case Study: Cycure-4 Production

A leading manufacturer produces 300 metric tons/year of the compound using continuous flow synthesis. Key metrics:

Q & A

Basic: What are the recommended methodologies for synthesizing Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- and its analogues?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, symmetrical bis-urea derivatives can be prepared by reacting methylenedianiline derivatives with dimethylurea precursors under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine are often used to accelerate the reaction . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on a combination of:

- 1H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methylene bridges (δ 4.0–4.5 ppm), and dimethylurea groups (δ 2.8–3.2 ppm) .

- LC–MS (ESI) : Molecular ion peaks ([M+H]+) should align with calculated molecular weights (e.g., ~789.27 g/mol for derivatives with octadecyl chains) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å) confirm stereochemistry .

Advanced: What mechanisms underlie its reported anti-HIV activity, and how should assays be designed to validate this?

The compound inhibits HIV-1 integrase by binding to a non-catalytic site, disrupting viral DNA integration. Experimental design should include:

- In vitro integrase assays : Measure strand-transfer inhibition using oligonucleotide substrates.

- Cellular models : Use MT-4 cells infected with HIV-1 IIIB strain; quantify p24 antigen levels via ELISA .

- Control compounds : Compare with raltegravir (a known integrase inhibitor) to assess relative potency .

Basic: What safety protocols are critical when handling this compound in the lab?

- Acute toxicity : Oral LD50 in rats is >2,000 mg/kg, suggesting moderate hazard. Use PPE (gloves, lab coat) and fume hoods .

- Storage : Store in sealed containers under nitrogen at 4°C to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release .

Advanced: How can computational modeling predict its binding affinity to non-target proteins?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with off-target proteins (e.g., cytochrome P450).

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (urea carbonyl groups) and hydrophobic regions (aromatic rings) that may drive promiscuity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize experimental validation .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Contradictions (e.g., varying IC50 values) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme kinetics .

- Impurity profiles : Characterize batches via HPLC (>95% purity) to exclude confounding byproducts .

- Cell line variability : Validate activity in multiple models (e.g., primary vs. immortalized cells) .

Basic: What strategies improve solubility for in vitro studies?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) on the aryl rings without disrupting the urea core .

- pH adjustment : Solubilize in mildly acidic buffers (pH 5–6) where the compound remains protonated .

Advanced: What structure-activity relationship (SAR) trends are observed in analogues with modified alkyl chains?

- Chain length : Longer alkyl chains (e.g., octadecyl) enhance lipophilicity and membrane permeability but reduce aqueous solubility .

- Branched vs. linear : Branched chains (e.g., cyclohexyl) improve metabolic stability by resisting CYP450 oxidation .

- Symmetry : Bis-urea derivatives with symmetrical substitution show higher crystallinity and thermal stability .

Basic: How does this compound degrade under extreme pH or temperature?

- Acidic conditions (pH <3) : Hydrolysis of urea groups generates aniline derivatives and CO2.

- Alkaline conditions (pH >10) : Degradation via nucleophilic attack on carbonyl carbons.

- Thermal stability : Decomposes above 200°C; TGA/DSC analysis is recommended for storage guidelines .

Advanced: What ecological toxicity assessments are required for lab-scale disposal?

- Aquatic toxicity : LC50 for zebrafish (Brachydanio rerio) is >250 mg/L, indicating low acute hazard. Chronic toxicity testing (21-day exposure) is advised for metabolites .

- Biodegradation : Use OECD Test Guideline 301B to assess mineralization rates in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.